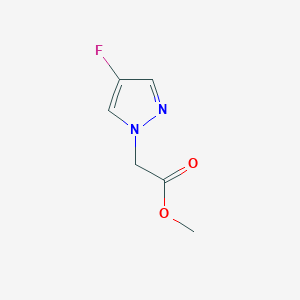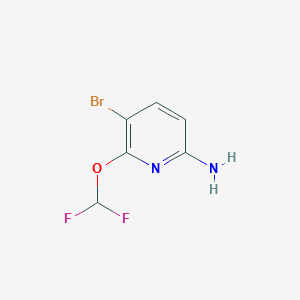
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of bromine and methylamino groups, which impart unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione typically involves the bromination of anthraquinone derivatives followed by the introduction of methylamino groups. One common method involves the bromination of 1,8-dihydroxyanthraquinone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with methylamine to introduce the methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production. The use of advanced catalytic systems and purification techniques is essential to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
科学的研究の応用
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can interfere with cellular processes by inhibiting enzyme activity or altering signal transduction pathways .
類似化合物との比較
Similar Compounds
- 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
- 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
- 1,4-Dibromo-9,10-anthraquinone
- 1,5-Dibromo-9,10-anthraquinone
Uniqueness
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is unique due to the presence of both bromine and methylamino groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
62062-72-0 |
|---|---|
分子式 |
C16H12Br2N2O2 |
分子量 |
424.09 g/mol |
IUPAC名 |
1,8-dibromo-4,5-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Br2N2O2/c1-19-9-5-3-7(17)11-13(9)16(22)14-10(20-2)6-4-8(18)12(14)15(11)21/h3-6,19-20H,1-2H3 |
InChIキー |
DHHMIZCURSKKQM-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)NC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


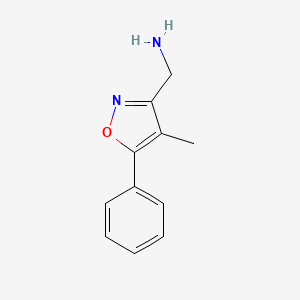
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)

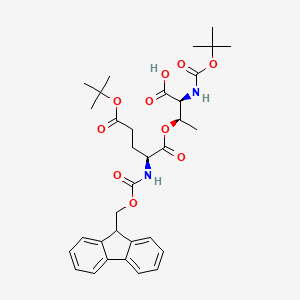
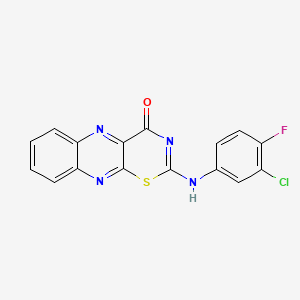
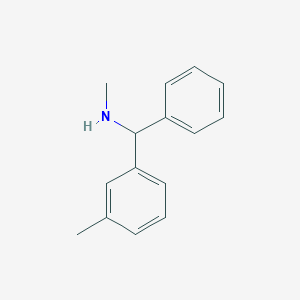

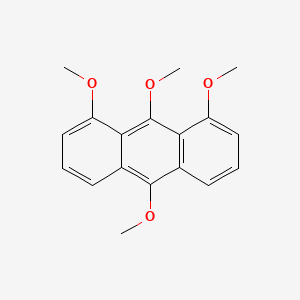
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)

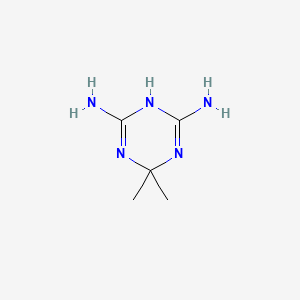
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
